4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been found to exhibit various pharmacological properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting CAIX, this compound may disrupt the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, this compound has been shown to have antioxidant and neuroprotective effects. It has also been found to modulate the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its potent antitumor activity. This compound has been found to be effective against various cancer cell lines, making it a valuable tool for investigating the mechanisms of cancer cell death. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it useful for studying the mechanisms of inflammation and pain.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research purposes. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more comprehensive toxicity studies to determine the safety of this compound for use in humans.
Scientific Research Applications
Several studies have investigated the potential therapeutic applications of 4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-piperidinylsulfonyl)benzamide. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S2/c1-10-18-19-15(24-10)17-14(21)11-5-6-12(16)13(9-11)25(22,23)20-7-3-2-4-8-20/h5-6,9H,2-4,7-8H2,1H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHNIWBMHWNYRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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